molecular formula C21H30O2 B152657 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol CAS No. 3604-60-2

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol

Cat. No.: B152657
CAS No.: 3604-60-2
M. Wt: 314.5 g/mol
InChI Key: VGJUOWGYQZYCII-XFNFOBRPSA-N
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Description

17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, also known as this compound, is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dehydration and Transformation Studies

  • Research on the acidic dehydration of 17-alpha-ethynyl-17-beta-hydroxysteroids, including 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol, has been explored. These studies have revealed insights into chlorination, Wagner-Meerwein rearrangement, and D-homoaromatic rearrangement during the transformation of these compounds (Vincze et al., 1993).

Pharmacological Profile

  • Although focusing on a slightly different compound (17 beta-acetoxy-5 alpha, 17 alpha-pregn-2-ene-20-yne), research has indicated a strong suppression of the hypophyso-gonadic axis, with implications for potential contraceptive applications and treatment of gynecologic conditions (Paris et al., 1986).

Microbial Transformation and Synthesis

  • Microbial reactions have been used to prepare metabolites of 3-ketodesogestrel, closely related to this compound. This process involves transformations by various microorganisms, providing insights into steroid metabolism and synthesis (Groh et al., 1997).

Inhibitory Potential in Enzyme Complexes

  • Certain pregnene derivatives, related to this compound, have been synthesized and evaluated as inhibitors of human testicular 17 alpha-hydroxylase/C17,20-lyase. This research suggests potential applications in the design of new inhibitors for biological systems, particularly in the context of prostatic cancer treatment (Li et al., 1996).

Functional Group Transfer Reactions

  • A novel functional group transfer reaction in 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, a compound structurally related to this compound, has been studied. This research may contribute to the development of new synthetic pathways for C21-substituted derivatives (Girdhar & Ishar, 2002).

Synthesis of Steroid Derivatives

  • The synthesis of various steroid derivatives, including those structurally similar to this compound, has been explored in several studies. These syntheses contribute to the understanding of steroid chemistry and potential applications in medical research (Joannou & Reeder, 1996).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol can be achieved through a multi-step synthesis pathway involving the conversion of starting materials into intermediate compounds, followed by the final product. The key steps involve the oxidation of a steroid intermediate to form a diol, followed by the introduction of a triple bond at the C-20 position.", "Starting Materials": ["Androst-5-en-17-one", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroform", "Methanol", "Hydrogen chloride"], "Reaction": [ "Androst-5-en-17-one is reduced with sodium borohydride in the presence of acetic acid to produce androstan-17-ol", "Androstan-17-ol is oxidized with sodium hydroxide to form androsterone", "Androsterone is reacted with chloroform and methanol to form the corresponding methoxime", "The methoxime is treated with hydrogen chloride to form 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol" ] }

CAS No.

3604-60-2

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3/t15?,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

VGJUOWGYQZYCII-XFNFOBRPSA-N

Isomeric SMILES

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C#C)O)C)O

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O

3604-60-2

Synonyms

17α-Pregn-5-en-20-yne-3β,17-diol;  17-Ethynylandrost-5-ene-3β,17β-diol;  17α-Ethinylandrost-5-ene-3β,17β-diol;  17α-Ethynylandrost-5-ene-3β,17-diol;  17α-Ethynylandrost-5-ene-3β,17β-diol;  17α-Preg-5-ene-20-yn-3β,17-diol;  3β,17β-Dihydroxy-17α-ethynylandro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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